
(4-Butylphenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Butylphenyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C11H15ClO2S. It is a derivative of methanesulfonyl chloride, where a butyl group is attached to the para position of the phenyl ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reaction with Methanesulfonyl Chloride: One common method involves the reaction of 4-butylphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields (4-Butylphenyl)methanesulfonyl chloride.
Chlorination of Methanesulfonic Acid: Another method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is more industrially relevant and can be scaled up for large-scale production.
Industrial Production Methods: The industrial production of this compound often involves the chlorination of methanesulfonic acid due to its efficiency and scalability. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: (4-Butylphenyl)methanesulfonyl chloride undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonates, or sulfonyl derivatives.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Sulfonamides: (4-Butylphenyl)methanesulfonyl chloride is used in the synthesis of various sulfonamides, which are important intermediates in organic synthesis.
Protecting Group: It can be used as a protecting group for alcohols and amines in multi-step synthesis processes.
Biology and Medicine:
Drug Development: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biochemical Research: It is used in the modification of biomolecules for biochemical studies.
Industry:
Polymer Chemistry: this compound is used in the production of specialty polymers and resins.
Agrochemicals: It is used in the synthesis of agrochemical intermediates and active ingredients.
Mécanisme D'action
Mechanism: The primary mechanism of action for (4-Butylphenyl)methanesulfonyl chloride involves nucleophilic substitution reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate, or sulfonyl derivatives.
Molecular Targets and Pathways:
Nucleophilic Attack: The chloride group is replaced by a nucleophile, resulting in the formation of a new covalent bond.
Electrophilic Nature: The sulfonyl chloride group acts as an electrophile, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Methanesulfonyl Chloride: The parent compound, which is less bulky and more reactive due to the absence of the butyl group.
Tosyl Chloride: Another sulfonyl chloride derivative with a toluene group instead of a butyl group. It is commonly used in organic synthesis.
Trifluoromethanesulfonyl Chloride: A more reactive sulfonyl chloride derivative with a trifluoromethyl group, used in specialized chemical reactions.
Uniqueness:
Bulky Substituent: The butyl group in (4-Butylphenyl)methanesulfonyl chloride provides steric hindrance, making it less reactive compared to methanesulfonyl chloride but more selective in certain reactions.
Versatility: It offers a balance between reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C11H15ClO2S |
|---|---|
Poids moléculaire |
246.75 g/mol |
Nom IUPAC |
(4-butylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO2S/c1-2-3-4-10-5-7-11(8-6-10)9-15(12,13)14/h5-8H,2-4,9H2,1H3 |
Clé InChI |
JQONWNUTVQNKNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



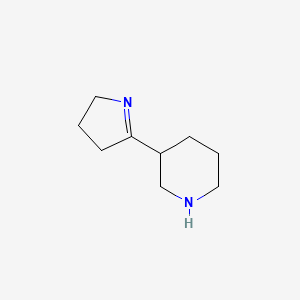
![2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B12443288.png)
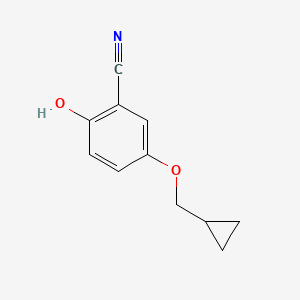
![N,N'-bis[3-(diethylamino)propyl]ethanediamide](/img/structure/B12443298.png)
![(3S,9S,11R,18S,20R,21R,24S,25S,26S)-18-amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride](/img/structure/B12443305.png)
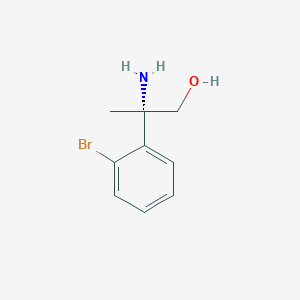
![[(2,4,6-Trimethoxyphenyl)methyl]hydrazine](/img/structure/B12443314.png)
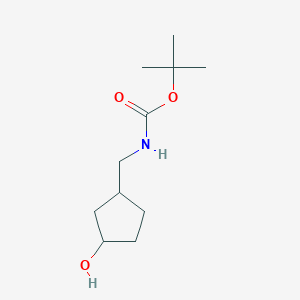
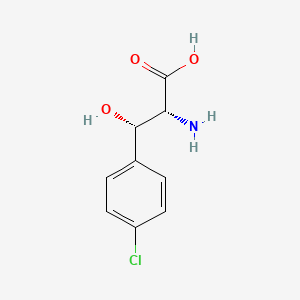
![3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12443327.png)
![1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12443338.png)
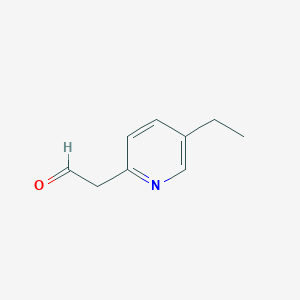
![1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12443354.png)
